molecular formula C15H20BrNO3 B7498633 (3-Bromo-4-ethoxy-5-methoxyphenyl)-piperidin-1-ylmethanone

(3-Bromo-4-ethoxy-5-methoxyphenyl)-piperidin-1-ylmethanone

Cat. No.: B7498633
M. Wt: 342.23 g/mol
InChI Key: QABDNRONDYEHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Bromo-4-ethoxy-5-methoxyphenyl)-piperidin-1-ylmethanone is a complex organic compound with a unique structure that includes a bromine atom, ethoxy and methoxy groups, and a piperidinylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-ethoxy-5-methoxyphenyl)-piperidin-1-ylmethanone typically involves multiple steps, starting with the preparation of the phenyl ring substituted with bromine, ethoxy, and methoxy groupsCommon reagents used in these reactions include brominating agents, ethylating agents, and methoxylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-ethoxy-5-methoxyphenyl)-piperidin-1-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(3-Bromo-4-ethoxy-5-methoxyphenyl)-piperidin-1-ylmethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (3-Bromo-4-ethoxy-5-methoxyphenyl)-piperidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-4-ethoxy-5-methoxyphenyl)-piperidin-1-ylmethanone is unique due to its specific combination of functional groups and the presence of the piperidinylmethanone moiety. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds .

Properties

IUPAC Name

(3-bromo-4-ethoxy-5-methoxyphenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3/c1-3-20-14-12(16)9-11(10-13(14)19-2)15(18)17-7-5-4-6-8-17/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABDNRONDYEHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C(=O)N2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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